2-[(3-Chlorophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSYSGSATYWYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl Methyl Piperidine
Retrosynthetic Analysis and Identification of Key Precursor Compounds
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-[(3-Chlorophenyl)methyl]piperidine (I), several logical disconnections can be proposed, highlighting key bonds and identifying potential precursor compounds.
The most intuitive disconnection is at the C2-C7 bond, which connects the piperidine (B6355638) ring to the chlorobenzyl group. This leads to two primary synthons: a 2-piperidyl anion (or its equivalent) and a 3-chlorobenzyl cation (or its equivalent).
Disconnection A (C2-C7 Bond): This approach suggests an alkylation strategy. The corresponding chemical reagents would be a piperidine derivative activated at the C2 position, such as 2-lithiated N-protected piperidine, and an electrophilic 3-chlorobenzyl species like 3-chlorobenzyl bromide.
Disconnection B (N1-C2 and C5-C6 Bonds): This strategy involves forming the piperidine ring itself through cyclization. This disconnection points towards an acyclic precursor, such as a 6-amino-1-(3-chlorophenyl)heptan-2-one derivative, which could undergo intramolecular reductive amination.
Disconnection C (Modification of Pyridine): An alternative strategy starts with a pre-formed pyridine ring. The target molecule can be seen as a derivative of 2-picoline (2-methylpyridine) or pyridine itself. This suggests a synthesis involving the elaboration of the pyridine ring followed by its reduction.
These analyses identify the following key precursor compounds:
Piperidine or its N-protected derivatives
Pyridine or 2-Picoline
3-Chlorobenzaldehyde
3-Chlorobenzyl halides (e.g., bromide or chloride)
Acyclic 1,5-difunctionalized compounds (e.g., amino-ketones or keto-esters)
Figure 1:Established Synthetic Routes and Reaction Conditions
Based on the retrosynthetic analysis, several established synthetic routes can be employed to construct this compound. These methods range from multi-step sequences starting from simple heterocycles to convergent ring-forming strategies.
Starting from simple, inexpensive materials like pyridine or 2-picoline is a common and scalable approach. youtube.com
One such pathway begins with 2-picoline, which can undergo a condensation reaction with 3-chlorobenzaldehyde to form an intermediate styrylpyridine. Subsequent hydrogenation can reduce both the exocyclic double bond and the aromatic pyridine ring to yield the target piperidine. youtube.com Catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon is often employed for the ring reduction. nih.gov
Another versatile multi-step approach starts with pyridine. This involves a three-step sequence:
Partial Reduction and Activation: Pyridine is partially reduced to a 1,2-dihydropyridine derivative, which also serves to activate the ring for nucleophilic attack. This can be achieved by treatment with sodium borohydride in the presence of an acyl chloride like phenyl chloroformate. organic-chemistry.org
Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction can then couple the dihydropyridine with an arylboronic acid, such as (3-chlorophenyl)boronic acid, to introduce the substituent at the desired position. nih.govsnnu.edu.cn
Final Reduction: The resulting tetrahydropyridine is then fully reduced to the corresponding piperidine. nih.govsnnu.edu.cn
Constructing the piperidine ring via intramolecular cyclization is a powerful strategy that often allows for good control over stereochemistry. nih.gov A common method is the intramolecular reductive amination of an acyclic precursor containing both an amine and a carbonyl group separated by a five-carbon chain. For the target molecule, this would involve a δ-amino ketone, which can be cyclized under reducing conditions (e.g., NaBH₃CN or catalytic hydrogenation) to form the piperidine ring.
Another advanced cyclization method is the intramolecular SN2 reaction. A suitably functionalized acyclic precursor, for instance, a molecule containing a terminal amine and a leaving group (like a mesylate) at the 5-position relative to the nitrogen, can cyclize to form the piperidine ring upon treatment with a base. nih.gov This strategy is a cornerstone of diversity-oriented synthesis, allowing for the creation of complex piperidines from modular components. nih.gov
| Cyclization Strategy | Precursor Type | Typical Reagents | Reference |
| Intramolecular Reductive Amination | δ-Amino Ketone | NaBH₃CN, H₂/Pd-C | nih.gov |
| Intramolecular SN2 Cyclization | Amino-mesylate/halide | NaH, K₂CO₃ | nih.gov |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Lewis Acid (e.g., NbCl₅) | rasayanjournal.co.in |
| Gold-Catalyzed Annulation | N-allenamide, Alkene | Gold(I) Complex | ajchem-a.com |
This table is interactive. Click on the headers to sort.
Functionalizing a pre-existing piperidine ring is a direct and often efficient method. researchgate.net This typically involves the generation of a nucleophile at the C2 position of the piperidine, which then reacts with an appropriate electrophile.
A prominent example is the α-lithiation of an N-protected piperidine (e.g., N-Boc piperidine) using a strong base like s-butyllithium in the presence of a ligand such as TMEDA. nih.gov The resulting 2-lithiated species is a potent nucleophile that can react with 3-chlorobenzyl bromide in a nucleophilic substitution reaction to forge the desired C-C bond. nih.gov
Cross-coupling reactions also offer a pathway to functionalization. For instance, a Heck reaction could be performed between an appropriate piperidine derivative (e.g., a dehydropiperidine) and a vinyl arene, followed by hydrogenation of the resulting double bond. whiterose.ac.uk
Organometallic reagents are indispensable tools in the synthesis of substituted piperidines, acting as powerful nucleophiles to form C-C bonds. whiterose.ac.uk
As mentioned in the previous section, organolithium reagents are key for the deprotonation of N-protected piperidines to generate nucleophiles for alkylation. nih.gov Similarly, Grignard reagents (organomagnesium compounds) can be added to electrophilic piperidine precursors. For example, the reaction of a Grignard reagent with an N-acyliminium ion, formed in situ from an N-acyl-2-alkoxypiperidine, provides a reliable method for introducing substituents at the C2 position. researchgate.netmdma.ch
Organozinc reagents have also been utilized in piperidine synthesis. They are generally less reactive than their lithium or magnesium counterparts, which allows for greater functional group tolerance. whiterose.ac.uk Cross-coupling reactions involving organozinc reagents, catalyzed by palladium, can be used to attach aryl or benzyl (B1604629) groups to the piperidine scaffold. whiterose.ac.uk
| Organometallic Reagent | Precursor/Substrate | Reaction Type | Reference |
| Organolithium (s-BuLi) | N-Boc-piperidine | α-Lithiation/Alkylation | nih.gov |
| Grignard Reagent (R-MgBr) | N-Acyliminium Ion | Nucleophilic Addition | researchgate.netmdma.ch |
| Organozinc (R-ZnX) | Piperidine derivative | Palladium-catalyzed Cross-Coupling | whiterose.ac.uk |
This table is interactive. Click on the headers to sort.
Asymmetric Synthesis and Stereochemical Control Approaches
Since the C2 position of this compound is a stereocenter, controlling its absolute configuration is a critical aspect of its synthesis, particularly for pharmaceutical applications. Several strategies for asymmetric synthesis have been developed.
Chiral Auxiliaries: One classic approach involves attaching a chiral auxiliary to the piperidine nitrogen. The auxiliary directs the introduction of the new substituent to one face of the molecule, thereby controlling the stereochemistry. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product. For example, auxiliaries derived from commercially available chiral compounds like D-phenylglycinol can be used to direct the alkylation of piperidin-2-one derivatives. researchgate.net
Organocatalysis: Asymmetric organocatalysis offers a powerful alternative to metal-based catalysts. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric synthesis of 2-substituted piperidines. nih.gov These catalysts can facilitate biomimetic-type Mannich reactions between an appropriate aldehyde, an amine, and a ketone, yielding piperidine alkaloids and their analogues with high enantiomeric excess (ee). nih.gov
Chemo-enzymatic Methods: Biocatalysis provides highly selective methods for creating chiral centers. A chemo-enzymatic approach could involve the synthesis of a prochiral diketoester precursor, followed by a highly enantioselective transamination using a transaminase enzyme. researchgate.net This step creates an optically pure enamine or imine intermediate. Subsequent diastereoselective reduction, either through catalytic hydrogenation or using an imine reductase (IRED) enzyme, yields the final trisubstituted piperidine with excellent stereocontrol. researchgate.net This method allows for the preparation of specific stereoisomers in just two steps from an achiral starting material.
| Asymmetric Strategy | Key Principle | Typical Reagents/Catalysts | Reference |
| Chiral Auxiliary | Covalent attachment of a chiral molecule | D-phenylglycinol, Evans auxiliaries | researchgate.net |
| Organocatalysis | Use of small chiral organic molecules | Proline and derivatives | nih.gov |
| Chemo-enzymatic Synthesis | Enzyme-catalyzed stereoselective reaction | Transaminases, Imine Reductases (IREDs) | researchgate.net |
This table is interactive. Click on the headers to sort.
Diastereoselective and Enantioselective Methodologies
Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For 2-substituted piperidines, both diastereoselective and enantioselective methods are employed to control the relative and absolute configuration of the stereocenters.
Diastereoselective Synthesis: Diastereoselectivity in piperidine synthesis can be achieved through various cyclization strategies where the formation of one diastereomer is favored over another. One powerful method is the aza-Prins cyclization, which involves the cyclization of an iminium ion onto an alkene. diva-portal.org This reaction can generate halogen-substituted piperidines with high diastereoselectivity when bifunctional aldehydes react with homoallylic ammonium salts under acidic conditions. diva-portal.org Another approach involves the nitro-Mannich reaction followed by a ring-closure condensation, which allows for stereocontrol between the C-2 and C-3 positions through either kinetic protonation or thermodynamic equilibration. nih.gov
Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often accomplished using chiral catalysts. For instance, the asymmetric hydrogenation of substituted pyridinium salts is an effective method for producing enantioenriched piperidines. nih.gov Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of 2-alkylpyridines, achieving high enantiomeric ratios. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridine precursors can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. organic-chemistry.orgtmc.edu
| Methodology | Key Features | Typical Outcome | Reference |
|---|---|---|---|
| Aza-Prins Cyclization | Domino reaction involving cyclization of an alkene onto an iminium ion. | High diastereoselectivity for substituted piperidines. | diva-portal.org |
| Asymmetric Hydrogenation | Reduction of pyridinium salts using a chiral catalyst (e.g., Ir or Rh complex). | High enantiomeric excess (e.g., up to 93:7 er). | nih.gov |
| Asymmetric Reductive Heck Reaction | Rh-catalyzed coupling of boronic acids with dihydropyridines. | Excellent enantioselectivity for tetrahydropyridine intermediates. | organic-chemistry.orgtmc.edu |
Chiral Auxiliary and Catalyst-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
Chiral Auxiliaries in Piperidine Synthesis: A common strategy involves attaching a chiral auxiliary to the nitrogen atom of a piperidine precursor. Evans oxazolidinones are a well-known class of chiral auxiliaries used to direct stereoselective alkylation and aldol reactions. wikipedia.org For the synthesis of 2-substituted piperidines, an auxiliary can be used to control the addition of a side chain to a piperidine ring precursor. Another effective auxiliary is (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), which can be condensed with an aldehyde to form an N-sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the auxiliary, can yield enantiopure piperidines. usm.edu
Catalyst-Mediated Synthesis: As mentioned previously, transition metal catalysis is a cornerstone of enantioselective synthesis. Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer.
Iridium Catalysis : Complexes such as [Ir(COD)Cl]₂ combined with chiral phosphine ligands (e.g., MeO-BoQPhos) are highly effective for the asymmetric hydrogenation of prochiral pyridinium salts. nih.gov
Rhodium Catalysis : Rhodium complexes with chiral ligands like Josiphos or Segphos are used in asymmetric additions to dihydropyridines, establishing the stereochemistry at the C-3 position which can be a precursor to other substitutions. organic-chemistry.orgtmc.edu
Resolution Techniques for Enantiomeric Purity
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them and obtain the enantiomerically pure compounds.
Classical Resolution: This method involves reacting the racemic piperidine, which is a base, with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. google.comgoogle.com Commonly used chiral resolving agents include d-10-camphorsulfonic acid and derivatives of tartaric acid. google.com Once separated, the pure enantiomer of the piperidine can be recovered by treating the salt with a base.
Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com This method can be used for both analytical and preparative-scale separations to obtain compounds with very high enantiomeric purity. mdpi.com
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other. whiterose.ac.uk This results in a reaction mixture containing the unreacted, enantiomerically enriched starting material and the product, which is also enantiomerically enriched. For example, the use of a chiral base like (−)-sparteine in complex with n-BuLi can selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine, allowing for the separation of the enantiomers. whiterose.ac.uk
| Resolution Method | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. | Cost-effective for large-scale separations. | Requires suitable crystalline salts; maximum theoretical yield is 50% for one enantiomer. | google.comgoogle.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High purity achievable; applicable to a wide range of compounds. | Can be expensive, especially for large-scale purification. | mdpi.com |
| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent/catalyst. | Can provide access to both enriched starting material and product. | Maximum theoretical yield is 50%; requires careful control of reaction conditions. | whiterose.ac.uk |
Chemical Reactivity Profile and Derivatization Approaches
The chemical reactivity of this compound is primarily dictated by the nucleophilic secondary amine of the piperidine ring and the substituted phenyl group. These sites allow for a variety of derivatization approaches.
Oxidation Reactions and Product Characterization
The piperidine nitrogen is susceptible to oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the secondary amine into the corresponding N-oxide. acs.org The formation of the N-oxide can be confirmed using spectroscopic methods such as NMR and mass spectrometry, which would show characteristic changes in the chemical shifts of the protons adjacent to the nitrogen and an increase in the molecular weight corresponding to the addition of an oxygen atom.
Reduction Reactions and Pathway Analysis
While the piperidine ring is fully saturated, reduction reactions are highly relevant in its synthesis from unsaturated precursors. For example, a common synthetic route to piperidines involves the reduction of a corresponding pyridine derivative. nih.gov The reduction of a 2-[(3-Chlorophenyl)methyl]pyridinium salt using reducing agents like sodium borohydride (NaBH₄) would initially yield a tetrahydropyridine intermediate, which is then further reduced to the final piperidine. researchgate.net Alternatively, the reduction of a lactam precursor, such as a 2-[(3-Chlorophenyl)methyl]piperidin-2-one, with a powerful reducing agent like the borane-methyl sulfide complex (BMS) or lithium aluminum hydride (LiAlH₄), provides a direct pathway to the piperidine product. acs.org
Substitution Reactions and Functional Group Interconversions
The nucleophilic nitrogen of the piperidine ring is the primary site for substitution reactions.
4 Analog and Derivative Synthesis Strategies of this compound
The synthesis of analogs and derivatives of this compound involves a variety of strategic approaches aimed at modifying the core structure to explore structure-activity relationships (SAR). These strategies can be broadly categorized into the formation of the substituted piperidine ring itself and the subsequent functionalization of the pre-formed heterocycle. Key methodologies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various N-alkylation or acylation techniques to introduce diverse substituents.
Hydrogenation and Reduction of Pyridine Scaffolds
A primary and fundamental route to constructing the piperidine core is through the hydrogenation of corresponding pyridine derivatives. This approach is highly effective for producing a wide array of substituted piperidines. nih.gov The reactions typically employ transition metal catalysis under conditions of high temperature and pressure. nih.gov Despite the potential for harsh conditions, significant progress has been made in developing more stereoselective and efficient methods.
Modern approaches often combine the hydrogenation step with functionalization in a one-pot process to improve efficiency. nih.gov For instance, a double reduction strategy can be used for the asymmetric synthesis of piperidines. This may involve an initial reduction using a reagent like sodium borohydride, followed by a key asymmetric hydrogenation step with a chiral catalyst, such as a ruthenium(II) or rhodium(I) complex. nih.gov Organocatalysis is also emerging as a viable alternative to traditional metal catalysis for these transformations. nih.gov
Intramolecular Cyclization Strategies
The formation of the piperidine ring via intramolecular cyclization is a powerful strategy that allows for significant control over stereochemistry. nih.govnih.gov These methods typically involve the ring closure of a linear precursor containing the necessary functional groups.
Key cyclization approaches include:
Aza-Michael Reactions: This involves the intramolecular addition of an amine to an activated alkene. The use of organocatalysts can induce high levels of enantioselectivity, affording chiral 2,5- and 2,6-disubstituted piperidines. nih.gov
Oxidative Amination: Gold(I) or Palladium(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond while simultaneously constructing the heterocyclic ring. nih.gov
Reductive Amination: The condensation of amines with aldehydes or ketones to form an imine, followed by reduction, is a classic method for C-N bond formation and can be applied in an intramolecular fashion to forge the piperidine ring. nih.gov
A chemo-enzymatic approach has also been developed, which utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines, demonstrating the power of combining chemical and biological catalysis for precise stereochemical control. nih.gov
Functionalization of the Piperidine Core
Once the this compound scaffold is formed, further derivatization can be achieved by modifying the piperidine nitrogen or other positions on the ring.
N-Substitution Reactions: The secondary amine of the piperidine ring is a common site for introducing structural diversity. Standard N-alkylation with alkyl halides (e.g., R-Br) or reductive amination with aldehydes are highly effective methods. researchgate.netmdpi.com For example, reacting the piperidine with an appropriate aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can yield a variety of N-substituted analogs. researchgate.net
Acylation and Sulfonylation: The piperidine nitrogen can be readily acylated using acyl chlorides (RCOCl) or sulfonylated with sulfonyl chlorides (RSO2Cl) in the presence of a base to form the corresponding amides and sulfonamides. nih.gov
Palladium-Catalyzed Cross-Coupling: For analogs requiring modification of the chlorophenyl ring, palladium-catalyzed cross-coupling reactions are invaluable. For instance, a Suzuki coupling reaction with various arylboronic acids or their pinacol esters can be used to replace the chlorine atom with a wide range of aryl or heteroaryl groups. nih.gov
These synthetic strategies are summarized in the table below, highlighting the versatility available for generating a library of this compound derivatives for further investigation.
| Strategy | Description | Key Reagents/Catalysts | Reference |
| Pyridine Hydrogenation | Reduction of a substituted pyridine precursor to form the saturated piperidine ring. | Transition metals (Ru, Rh), Organocatalysts | nih.gov |
| Intramolecular aza-Michael Addition | Cyclization of an N-tethered alkene via conjugate addition to form the piperidine ring. | Quinoline organocatalyst, Trifluoroacetic acid | nih.gov |
| Oxidative Amination | Gold- or Palladium-catalyzed cyclization of non-activated alkenes with an amine. | Gold(I) or Palladium(I) complexes, Iodine(III) oxidizing agent | nih.gov |
| Chemo-enzymatic Dearomatization | Stereoselective conversion of N-substituted tetrahydropyridines to piperidines. | Amine oxidase, Ene imine reductase | nih.gov |
| N-Alkylation | Introduction of an alkyl group onto the piperidine nitrogen. | Alkyl halides (R-Br), DIPEA, DMF | researchgate.net |
| Reductive Amination | N-alkylation via reaction with an aldehyde and subsequent reduction. | Aldehydes, Sodium triacetoxyborohydride | researchgate.net |
| N-Acylation / N-Sulfonylation | Formation of amides or sulfonamides at the piperidine nitrogen. | Acyl chlorides, Sulfonyl chlorides, Triethylamine | nih.gov |
| Suzuki Cross-Coupling | Modification of the aryl ring by coupling with boronic acids. | Arylboronic acids, Pd(PPh3)4, Na2CO3 | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 2 3 Chlorophenyl Methyl Piperidine
Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 2-[(3-Chlorophenyl)methyl]piperidine provides key information regarding the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The signals are predicted based on the analysis of analogous structures, including piperidine (B6355638) and 3-chlorobenzyl derivatives. The piperidine ring protons exhibit characteristic chemical shifts in the aliphatic region, while the aromatic protons of the 3-chlorophenyl group appear in the downfield region. The benzylic methylene (B1212753) protons serve as a crucial link between the two structural motifs.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom) and its local electronic environment.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (Ar-H) | ~7.28 | s (singlet) | - |
| H-4' (Ar-H) | ~7.22 | d (doublet) | ~7.6 |
| H-5' (Ar-H) | ~7.25 | t (triplet) | ~7.6 |
| H-6' (Ar-H) | ~7.15 | d (doublet) | ~7.6 |
| Benzylic CH₂ | ~2.60 - 2.80 | m (multiplet) | - |
| Piperidine H-2 | ~2.90 - 3.10 | m (multiplet) | - |
| Piperidine H-6 (axial) | ~2.65 | dt (doublet of triplets) | ~12.0, 3.0 |
| Piperidine H-6 (equatorial) | ~3.05 | dm (doublet of multiplets) | ~12.0 |
| Piperidine H-3, H-4, H-5 | ~1.10 - 1.90 | m (multiplet) | - |
| Piperidine N-H | ~1.50 - 2.50 | br s (broad singlet) | - |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (Ar-C) | ~142.0 |
| C-2' (Ar-CH) | ~129.8 |
| C-3' (Ar-C-Cl) | ~134.2 |
| C-4' (Ar-CH) | ~127.5 |
| C-5' (Ar-CH) | ~126.8 |
| C-6' (Ar-CH) | ~128.0 |
| Benzylic CH₂ | ~40.5 |
| Piperidine C-2 | ~58.0 |
| Piperidine C-3 | ~30.0 |
| Piperidine C-4 | ~24.5 |
| Piperidine C-5 | ~26.0 |
| Piperidine C-6 | ~47.0 |
To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, a series of 2D NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Key expected correlations would include those between adjacent protons on the piperidine ring (e.g., H-2 with H-3 protons) and between neighboring aromatic protons on the chlorophenyl ring. It would also confirm the coupling between the benzylic protons and the H-2 proton of the piperidine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov For instance, it would show a cross-peak connecting the benzylic proton signal (~2.7 ppm) to the benzylic carbon signal (~40.5 ppm), and likewise for each C-H pair in the piperidine and aromatic rings, confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different fragments of the molecule. nih.gov Expected key correlations would be from the benzylic protons to the aromatic carbons C-1', C-2', and C-6', and also to the piperidine carbons C-2 and C-3. A correlation from the piperidine H-2 proton to the benzylic carbon would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show spatial proximity between the benzylic protons and the H-3 and H-2 protons of the piperidine ring, helping to define the preferred conformation of the benzyl (B1604629) substituent relative to the piperidine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |
| C-H Bend (Aliphatic) | 1350 - 1450 | Medium |
| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |
| C-Cl Stretch | 750 - 800 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the piperidine ring, which are often weak in the IR spectrum. The symmetric C-H stretching vibrations would also be prominent.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (Molecular Formula: C₁₂H₁₆ClN), the expected nominal molecular weight is approximately 209.10 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The mass spectrum would show a molecular ion peak (M⁺) cluster, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
The primary fragmentation pathways would likely involve cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation for amines.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Structure/Loss |
| 209 | Molecular Ion [M]⁺ |
| 125 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment after loss of chlorobenzyl radical) |
| 83 | [M - C₇H₆Cl]⁺ (Loss of chlorobenzyl radical) |
The most prominent fragmentation would likely be the cleavage of the C-C bond between the piperidine ring and the benzylic carbon, leading to a stable chlorobenzyl cation (m/z 125) or a piperidine-containing radical cation (m/z 84).
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. researcher.life A reversed-phase HPLC method would typically be employed, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researcher.liferesearchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance. The purity of the sample is determined by integrating the peak area of the main compound and any impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. researcher.life In some cases, pre-column derivatization may be used to enhance detection sensitivity. researcher.life
A representative, though hypothetical, set of HPLC conditions is outlined below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table provides example HPLC conditions and is not based on specific experimental data for this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromforum.org For this compound, GC analysis would likely require a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
The sample, dissolved in a suitable volatile solvent, would be injected into a heated inlet where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of furnishing mass spectra for each separated component, aiding in their identification. chromforum.org Headspace GC may also be applicable for the analysis of residual solvents in a solid sample of the compound. chromforum.org
Typical GC parameters that could be adapted for this analysis are presented below.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | FID or Mass Spectrometer |
This table provides example GC conditions and is not based on specific experimental data for this compound.
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation.
Based on studies of analogous piperidine derivatives, it is expected that the piperidine ring will adopt a chair conformation, as this is the most stable arrangement. researchgate.netasianpubs.org The 2-[(3-chlorophenyl)methyl] substituent would likely occupy an equatorial position to minimize steric hindrance. researchgate.net X-ray analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. researchgate.netnih.gov
The table below presents hypothetical, yet representative, crystallographic data based on known structures of similar piperidine derivatives. researchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.8 |
| c (Å) | ~12.1 |
| **β (°) ** | ~105 |
| Volume (Å3) | ~1080 |
| Z (molecules/unit cell) | 4 |
This table contains representative crystallographic data and is not from an experimental analysis of this specific compound.
Computational and Theoretical Investigations of 2 3 Chlorophenyl Methyl Piperidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the molecular structure, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry). For a molecule like 2-[(3-Chlorophenyl)methyl]piperidine, DFT calculations, often using a basis set such as B3LYP/6-311G**, would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred conformation of the piperidine (B6355638) ring (e.g., chair or boat) and the orientation of the 3-chlorophenylmethyl substituent. From these calculations, electronic properties such as total energy, dipole moment, and polarizability could be determined.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value |
| Total Energy | Data not available |
| Dipole Moment | Data not available |
| Polarizability | Data not available |
Note: This table is illustrative of the data that would be generated from DFT calculations; no published values were found for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich piperidine ring and the chlorine atom, while the LUMO might be distributed over the chlorophenyl ring.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table represents the type of data obtained from a HOMO/LUMO analysis; specific values for the target compound are not available in the literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential regions (typically colored red or yellow) would be expected around the nitrogen atom of the piperidine ring and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms, particularly the one attached to the nitrogen.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time.
Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, this would involve studying the chair and boat conformations of the piperidine ring and the rotational possibilities of the 3-chlorophenylmethyl group. Energy minimization calculations would be used to find the lowest energy conformer, which is the most stable and likely to be the most populated at equilibrium.
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a detailed picture of its conformational flexibility. An MD simulation of this compound in a solvent (like water or an organic solvent) would show how the molecule changes its shape and interacts with its environment. This can reveal important information about its behavior in solution, such as the stability of different conformers and the potential for intramolecular hydrogen bonding.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of analogs of this compound have been explored to understand how chemical modifications influence their biological activity. Studies on N-benzylpiperidine derivatives have shown that steric and electronic factors are crucial in modulating their biochemical effects nih.gov. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl moiety was found to be advantageous for binding to the dopamine (B1211576) transporter (DAT) ebi.ac.uk.
QSAR models have been developed for various series of benzylpiperidine derivatives. For a set of 99 N-benzylpiperidine compounds acting as acetylcholinesterase (AChE) inhibitors, QSAR models were constructed using multiple linear regression (MLR), genetic function approximation (GFA), and artificial neural networks (ANN) tandfonline.comtandfonline.com. These models, which incorporated a selection of ten molecular descriptors, demonstrated good predictive capabilities for the inhibitory activity of these compounds tandfonline.comtandfonline.com. The statistical robustness of these models was confirmed through internal and external validation methods tandfonline.com.
In the context of monoamine transporters, SAR studies on 4-benzylpiperidine (B145979) carboxamides have revealed key structural features that determine selectivity for the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) biomolther.org. For example, compounds with a diphenyl acetyl substitution showed a high correlation with DAT inhibition, whereas those with a biphenyl group were more selective for SERT biomolther.org. The length of the linker between the piperidine ring and other moieties also plays a significant role in transporter affinity biomolther.org.
A receptor-dependent 3D-QSAR study on 60 benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) further elucidated the structural requirements for activity. The developed models highlighted the importance of interactions with residues in the aromatic gorge (Tyr341 and Trp439) and the catalytic triad (His447) of the enzyme nih.gov. These findings provide a structural basis for the observed SAR and guide the design of new, more potent analogs nih.gov.
Table 1: Summary of SAR Findings for Benzylpiperidine Analogs
| Structural Modification | Effect on Activity | Target |
|---|---|---|
| Electron-withdrawing group on N-benzyl ring | Beneficial for binding | DAT ebi.ac.uk |
| Diphenyl acetyl substitution | Correlated with higher inhibition | DAT biomolther.org |
| Biphenyl group substitution | Correlated with higher inhibition | SERT biomolther.org |
| 2-Naphthyl ring substitution | Enhanced inhibition | NET and SERT biomolther.org |
Ligand-Protein Docking and Interaction Analysis
Molecular docking simulations have been instrumental in predicting the binding modes and affinities of this compound analogs with various biological targets, including monoamine transporters and enzymes like acetylcholinesterase. For N-benzylpiperidine derivatives targeting AChE, docking studies have helped to rationalize their inhibitory activity by visualizing their interactions within the enzyme's active site acs.org.
In studies of piperidine and piperazine derivatives targeting sigma-1 (σ1R) and sigma-2 (σ2R) receptors, docking poses revealed that high-affinity ligands form a bidentate salt bridge interaction between the protonated piperidine nitrogen and the carboxylate groups of residues Glu172 and Asp126 rsc.org. This interaction is a key determinant of the binding affinity rsc.org. Furthermore, a π–cation interaction between the ionized nitrogen and a phenylalanine residue often stabilizes the ligand-receptor complex rsc.org.
Docking simulations of 4-benzylpiperidine carboxamides with models of SERT, NET, and DAT have identified a common ligand-binding pocket spanning transmembrane domains (TM) 1, 3, and 6 biomolther.org. The binding modes of these analogs within this pocket help to explain their varying selectivities for the different monoamine transporters biomolther.org. For instance, a triple reuptake inhibitor was shown to bind tightly within the binding pocket of all three transporters, whereas a serotonin/norepinephrine reuptake inhibitor exhibited poor docking with DAT biomolther.org.
The binding affinity of 2-benzylpiperidine (B184556) itself for the dopamine transporter has been reported, with a Ki value of 6,360 nM. It shows significantly lower affinity for the norepinephrine and serotonin transporters wikipedia.org. Analogs of 2-benzylpiperidine have been developed that exhibit much higher potency as dopamine reuptake inhibitors wikipedia.org.
Computational studies have successfully identified key amino acid residues that are crucial for the interaction of benzylpiperidine analogs with their biological targets. In the case of sigma-1 receptor ligands, molecular dynamics simulations have revealed the importance of interactions with specific amino acid residues for stabilizing the ligand's binding pose nih.gov. For instance, certain piperidine derivatives were found to form hydrogen bonds with Glu172 and Asp126, which are critical for high-affinity binding nih.gov. The absence of these direct hydrogen bonds in some analogs correlated with their lower affinity nih.gov.
For inhibitors of human acetylcholinesterase, a receptor-dependent 3D-QSAR approach identified key interactions with residues of the aromatic gorge, such as Tyr341 and Trp439, and the catalytic triad residue His447 nih.gov. These interactions are consistent with the established structure-activity relationships for this class of inhibitors nih.gov.
In the context of monoamine transporters, docking studies of constrained piperidine analogs have provided insights into their interaction with DAT, SERT, and NET. Although specific amino acid interactions for this compound are not detailed in the available literature, studies on analogous compounds suggest that interactions within the transmembrane domains are critical for binding and selectivity biomolther.orgnih.gov. The precise nature of these interactions, including hydrogen bonds and hydrophobic contacts, dictates the ligand's affinity and functional activity at each transporter nih.gov.
Table 2: Key Amino Acid Residues in Ligand Interaction for Benzylpiperidine Analogs
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Salt bridge, Hydrogen bond rsc.orgnih.gov |
| Sigma-1 Receptor (σ1R) | Phe107 | π–cation rsc.org |
| Acetylcholinesterase (AChE) | Tyr341, Trp439 | Aromatic gorge interaction nih.gov |
| Acetylcholinesterase (AChE) | His447 | Catalytic triad interaction nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including analogs of this compound. These computational tools help in the early stages of drug discovery to assess the pharmacokinetic profile of compounds.
For a series of benzylpiperidine and benzylpiperazine derivatives, in silico ADME parameters were evaluated. These studies predicted properties such as aqueous solubility, membrane permeability, and stability in human plasma and liver microsomes unisi.it. For instance, the replacement of a benzylpiperidine scaffold with a benzylpiperazine moiety was shown to improve ADME properties, including increased aqueous solubility and greater metabolic stability unisi.itnih.gov.
Physicochemical properties, which are key determinants of ADME behavior, have been calculated for related structures like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine using software such as Osiris data warrior nih.gov. The prediction of ADME properties for this compound was carried out using the SwissADME online tool, which provides insights into parameters like gastrointestinal absorption and blood-brain barrier penetration nih.gov.
The general approach for in silico ADME prediction involves calculating a range of molecular descriptors and using them in established models. For example, the percentage of absorption (%ABS) can be predicted based on the topological polar surface area (TPSA) eijppr.com. Such predictions for various cyclopentanone derivatives showed excellent in silico absorption profiles eijppr.com. Similar predictive models are applied to piperidine-based compounds to forecast their pharmacokinetic behavior mdpi.com.
Table 3: Predicted ADME Properties for a Benzylpiperazine Analog
| ADME Parameter | Predicted Outcome | Significance |
|---|---|---|
| Aqueous Solubility | Increased | Improved potential for oral formulation unisi.it |
| Membrane Retention Rate | Reduced | May lead to better distribution unisi.it |
| Human Plasma Stability | Greater | Longer half-life in circulation unisi.it |
| Liver Microsome Stability | Greater | Slower metabolic clearance unisi.it |
Preclinical Pharmacological and Biological Activity Profiling of 2 3 Chlorophenyl Methyl Piperidine and Its Analogs
In Vitro and In Vivo (Animal Model) Studies of Pharmacological Mechanisms
The pharmacological characterization of 2-[(3-Chlorophenyl)methyl]piperidine and its analogs involves a multifaceted approach to identify their molecular targets and understand their mechanism of action. These studies are foundational in predicting the physiological effects and potential therapeutic applications of these compounds.
The primary molecular targets for many piperidine-based compounds are often found within the central nervous system. For analogs of 2-benzylpiperidine (B184556), research has pointed towards the monoamine transporters as key targets. Specifically, derivatives of 2-benzylpiperidine have been shown to interact with the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). The binding of these compounds to monoamine transporters can inhibit the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby increasing their concentration and signaling.
Molecular modeling studies of benzylpiperidine derivatives that inhibit cholinesterases have provided insights into their binding modes. For instance, the benzyl (B1604629) ring of the N-benzylpiperidine moiety has been observed to interact with key amino acid residues, such as Trp86, in the catalytic active site (CAS) of acetylcholinesterase through π-π interactions.
While these general pathways are identified for the broader class of 2-benzylpiperidine analogs, specific studies elucidating the primary molecular targets and subsequent downstream signaling pathways for this compound are not extensively detailed in the current body of scientific literature.
The affinity of a compound for its molecular target is a critical determinant of its potency. For the parent compound, 2-benzylpiperidine, the affinity (Ki) for the dopamine transporter (DAT) has been reported, although with some variability in the literature. Its functional inhibition (IC50) of the DAT has also been quantified, indicating a lower potency compared to methylphenidate. At higher concentrations, 2-benzylpiperidine has been shown to inhibit binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Analogs of 2-benzylpiperidine have been synthesized and evaluated for their receptor binding affinities. For example, some functionalized piperidine (B6355638) derivatives have been assessed for their affinity for the serotonin transporter (SERT). The introduction of certain substituents on the benzylpiperidine moiety has been shown to influence the binding affinity, with some compounds exhibiting affinity for SERT in the low micromolar range.
In the context of other receptor systems, piperidine analogs of certain lead compounds have been evaluated for their antagonistic activity at the histamine H3 receptor. Studies have shown that replacing a piperazine scaffold with a piperidine ring can result in slightly lower antagonistic activity.
Specific receptor binding affinity data and the results of functional activity assays for this compound are not prominently available in published research.
Enzyme Inhibition and Modulation Studies
The inhibitory activity of this compound and its analogs against various enzymes has been a significant area of investigation. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications in diseases where enzyme dysregulation is a key pathological feature.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. A series of N-substituted 2-benzylpiperidine derivatives were synthesized and evaluated for their in vitro inhibitory potential against these enzymes. In this series, this compound demonstrated inhibitory activity against both AChE and BChE. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined for this compound.
The research indicated that this compound exhibited a more pronounced inhibitory effect on BChE compared to AChE. The position of the chloro substituent on the phenyl ring was found to influence the inhibitory activity.
| Compound Name | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 2.56 ± 0.11 |
| This compound | Butyrylcholinesterase (BChE) | 1.91 ± 0.09 |
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide, respectively. Inhibition of these enzymes can lead to elevated levels of endocannabinoids, which has therapeutic potential for a range of conditions.
While the broader class of benzylpiperidine derivatives has been explored for MAGL inhibition, with some compounds showing potent and reversible inhibitory activity, specific data on the inhibitory effects of this compound against MAGL and FAAH are not available in the reviewed scientific literature.
In addition to cholinesterases, the inhibitory potential of this compound has been investigated against other enzymes.
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This compound was found to be a potent inhibitor of α-glucosidase, with an IC50 value indicating significant activity.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with certain bacterial infections. This compound demonstrated moderate inhibitory activity against urease.
Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory cascade. There is no specific information available in the scientific literature regarding the inhibitory activity of this compound against lipoxygenase.
| Compound Name | Target Enzyme | IC50 (µM) |
| This compound | α-Glucosidase | 1.81 ± 0.05 |
| This compound | Urease | 3.65 ± 0.15 |
Investigation of Specific Biological Activities in Animal Models
The piperidine nucleus is a prevalent scaffold in a multitude of biologically active compounds, including many pharmaceuticals. nih.govclinmedkaz.org Its unique structural characteristics allow for diverse chemical modifications, leading to a wide range of pharmacological effects. clinmedkaz.org Analogs of this compound, which feature the core piperidine ring and a substituted phenyl group, have been the subject of extensive preclinical research to explore their therapeutic potential across various disease models.
Piperidine derivatives have been investigated for a wide spectrum of activities within the central nervous system. Research into analogs of DM235 (sunifiram) and MN19 (sapunifiram), which are known cognition-enhancers, included the synthesis and evaluation of 3-aminopiperidine moieties. These compounds were tested in the mouse passive-avoidance test and showed potential as a promising scaffold for new drugs with cognition-enhancing properties. nih.gov
Another analog, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), has been identified as a potent and selective nonimidazole inverse agonist at the human histamine H3 receptor, which is a target for promoting vigilance and cognition. nih.gov In preclinical animal models, BF2.649 was shown to enhance wakefulness at the expense of sleep states in cats and improve memory in the object recognition test in mice. nih.gov Furthermore, it increased the levels of dopamine and acetylcholine in the prefrontal cortex of rats, neurotransmitters known to be involved in cognitive processes. nih.gov
The anticonvulsant properties of related structures have also been explored. A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute epilepsy models, including the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. nih.govmdpi.com Several of these compounds demonstrated significant anticonvulsant protection. nih.gov The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was found to likely exert its effect through interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Table 1: CNS Activity of Selected Piperidine Analogs and Related Compounds
| Compound/Analog Class | Animal Model | Observed CNS Activity | Potential Mechanism of Action | Reference |
| 3-Aminopiperidine Analogs | Mouse Passive-Avoidance Test | Cognition-enhancement | Not specified | nih.gov |
| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | Mice, Rats, Cats | Enhanced wakefulness, promnesiant effects, increased dopamine & acetylcholine | Histamine H3 receptor inverse agonist | nih.gov |
| 3-(2/3-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives | Mouse MES and 6 Hz Seizure Tests | Anticonvulsant activity | Interaction with voltage-gated sodium and calcium channels | nih.govmdpi.com |
The therapeutic utility of the piperidine scaffold extends to infectious diseases. Various derivatives have been synthesized and evaluated for their antimicrobial properties. biomedpharmajournal.org In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria using the disc diffusion method. biointerfaceresearch.com The results showed that the compounds were active against both types of bacteria, with some derivatives showing activity comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com Another study synthesized six novel piperidine derivatives and found that they exhibited potent inhibitory activity against seven of the ten bacteria tested, including Bacillus cereus, Bacillus subtilis, and Klebsiella pneumoniae. academicjournals.org However, these compounds showed limited to no activity against several fungal species tested, such as Fusarium verticilliodes and Candida utilis. researchgate.net
In the realm of antiviral research, piperidine derivatives are also being explored. A study focused on N-substituted piperidines sought to identify new antiviral agents. One compound was found to have antiviral activity comparable to rimantadine against the influenza A/Swine/Iowa/30 (H1N1) virus, although this effect was observed only at the maximum tested concentration. nih.gov Another derivative demonstrated an ability to inhibit the replication of the influenza A/H1N1 virus. nih.gov The incorporation of a sulfonamide group, a well-known pharmacophore, in combination with N-containing heterocycles like piperidine, is a strategy being used to develop new agents against a range of viruses, including enteroviruses and human parainfluenza viruses. mdpi.com
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound/Analog Class | Target Organism(s) | Method | Key Findings | Reference |
| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylates | Staphylococcus aureus, Escherichia coli | Disc Diffusion | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.comresearchgate.net |
| Substituted 1,2,5,6-Tetrahydropyridines | Various bacteria (B. cereus, B. subtilis, S. aureus, E. coli, etc.) and fungi | Agar Disc Diffusion | Potent inhibition against 7 bacterial strains; limited antifungal activity. | academicjournals.orgresearchgate.net |
| N-Substituted Piperidines | Influenza A/H1N1 virus | In vitro viral replication assay | One compound showed activity comparable to rimantadine; another inhibited viral replication. | nih.gov |
| Sulfonamides with Heterocyclic Periphery | Encephalomyocarditis virus (EMCV), Adenovirus 5 (AdV5), Human parainfluenza virus 3 (HPIV-3) | In vitro assays | Significant activity observed against EMCV. | mdpi.com |
The investigation into the anti-inflammatory properties of compounds structurally related to this compound has yielded promising results. A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which was structurally inspired by the COX-2 selective inhibitor celecoxib, evaluated its effects in a carrageenan-induced paw edema model in rats. nih.gov After 14 days of administration, all tested doses of the compound significantly inhibited paw edema. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while significantly increasing the anti-inflammatory cytokine TGF-β1. nih.gov These findings suggest a potent anti-inflammatory effect mediated at least in part by the modulation of key cytokines. nih.gov
Similarly, research on a series of piperazinylthienylpyridazine derivatives, which share the heterocyclic amine feature, showed anti-inflammatory activity. researchgate.net When tested against carrageenan-induced paw edema, some of the newly prepared compounds demonstrated notable anti-inflammatory effects when compared to the standard drug indomethacin. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs for treating pain and inflammation, but they are often associated with side effects. scispace.com The development of new anti-inflammatory agents with improved safety profiles is therefore an important area of research. nih.gov
Table 3: Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound/Analog Class | Animal Model | Key Findings | Potential Mechanism | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Rat Carrageenan-Induced Paw Edema; LPS-Induced Systemic Inflammation | Reduced paw edema; decreased serum TNF-α; increased serum TGF-β1. | Cytokine modulation | nih.gov |
| Piperazinylthienylpyridazine Derivatives | Rat Carrageenan-Induced Paw Edema | Significant anti-inflammatory activity. | Not specified | researchgate.net |
The piperidine moiety is a core component of morphine, which is a potent analgesic, highlighting the potential of this scaffold in pain management. tandfonline.com A number of analogs containing a (3-chlorophenyl)piperazinyl structure were synthesized and tested for analgesic activity in the mouse hot-plate test. scispace.comnih.gov The compounds demonstrated antinociceptive properties with an efficacy similar to that of morphine. scispace.comnih.gov The analgesic effect of some of these compounds was prevented by reserpine, suggesting an involvement of the noradrenergic and/or serotoninergic systems in their mechanism of action. nih.gov These compounds were also effective in a chemical pain model (abdominal constriction test). scispace.comnih.gov
In another study, novel derivatives of 4-amino methyl piperidine were synthesized and evaluated for their analgesic potential. tandfonline.com One derivative showed excellent analgesic activity in the writhing test, and the reduction of its effect by naloxone suggested involvement with µ-opioid receptors. tandfonline.com Similarly, various alkyl piperidine derivatives showed varying degrees of analgesia in the tail immersion test. pjps.pk The search for new analgesics is driven by the need for effective pain management, and anticonvulsant drugs are also often studied for this purpose as they can be effective in treating neuropathic pain. nih.govmdpi.com
Table 4: Analgesic Activity of Selected Piperidine and Piperazine Analogs
| Compound/Analog Class | Animal Model | Test Method | Key Findings | Reference |
| [(3-Chlorophenyl)piperazinylpropyl]pyridazinones | Mouse | Hot-Plate Test, Abdominal Constriction Test | Antinociceptive properties with efficacy similar to morphine; mechanism may involve noradrenergic/serotoninergic systems. | scispace.comnih.gov |
| 4-Amino Methyl Piperidine Derivatives | Mouse | Tail-Flick Method, Writhing Test | Excellent analgesic activity; likely involves µ-opioid receptors. | tandfonline.com |
| Alkyl Piperidine Derivatives | Not Specified | Tail Immersion Method | Compounds showed varying degrees of analgesia. | pjps.pk |
| 3-(Chlorophenyl)-pyrrolidine-2,5-dione Derivatives | Mouse | Formalin Test | Investigated for antinociceptive activity in a tonic pain model. | nih.govmdpi.com |
The piperidine ring is found in numerous compounds investigated for cancer therapy. nih.gov A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to be evaluated as potential anti-cancer agents. Two of the compounds were found to reduce the growth of several hematological cancer cell lines, including multiple myeloma (MM), natural killer T-cell lymphoma (NKTL), and acute myeloid leukemia (AML), and increased the expression of apoptosis-promoting genes. nih.gov
Other studies have focused on different piperidine-containing structures. For instance, 2,6-disubstituted N-methylpiperidine derivatives were designed as bioreducible anti-tumor agents. nih.gov These compounds, intended to be activated in the low-oxygen environment of tumors, were tested against human colon carcinoma cell lines (HT 29 and BE). The most toxic compounds were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine. nih.gov
Additionally, conjugates of cisplatin with 3-chloropiperidines have been synthesized. nih.gov This approach combines a platinum-based agent with an alkylating agent to potentially enhance DNA damage and overcome resistance. These novel conjugates displayed high antiproliferative and cytotoxic potency in a panel of human cancer cell lines and were able to largely circumvent acquired cisplatin resistance in ovarian cancer cells. nih.gov Research on 2-chlorophenyl carboxamide thienopyridines has also shown antiproliferative activity, with modifications at the C-5 position leading to compounds of greater activity. nih.gov
Table 5: Anticancer and Antiproliferative Activity of Piperidine Analogs
| Compound/Analog Class | Cell Line(s) | Key Findings | Potential Mechanism | Reference |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines (MM, NKTL, AML) | Reduced cell growth; increased expression of apoptotic genes (p53, Bax). | Apoptosis induction | nih.gov |
| 2,6-Disubstituted N-methylpiperidine Derivatives | Human colon carcinoma (HT 29, BE) | Cytotoxic activity; designed as bifunctional alkylating agents. | Aziridinium ion formation (alkylating agent) | nih.gov |
| Cisplatin-3-chloropiperidine Conjugates | Human cancer cell lines (including A2780cisR ovarian cancer) | High antiproliferative and cytotoxic potency; circumvented cisplatin resistance. | Combined platinum agent and alkylating agent activity | nih.gov |
| 2-Chlorophenyl Carboxamide Thienopyridines | Not specified | Antiproliferative activity against phospholipase C enzyme. | Phospholipase C inhibition | nih.gov |
Preclinical Metabolic Fate and Pharmacokinetic Studies
The preclinical evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is crucial for their development as therapeutic agents. For several analogs of this compound, pharmacokinetic studies have been conducted in various animal species.
For the histamine H3 receptor inverse agonist BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride), the oral bioavailability in mice was high at 84%. nih.gov The compound was shown to dose-dependently increase tele-methylhistamine levels in the mouse brain, an indicator of its target engagement and central activity. nih.gov
The quinoline methanol derivative (2-(4-chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol (Vacquinol-1), investigated for glioblastoma, is orally bioavailable and readily penetrates the blood-brain barrier. recipharm.com A study of its individual stereoisomers revealed stereospecific pharmacokinetic features. The in vivo exposure profiles of the active isomers showed slow oral absorption, rapid distribution to the brain, long elimination half-lives, and high oral bioavailability. recipharm.com The difference in brain penetration between isomers was potentially attributed to marginal differences in plasma protein binding. recipharm.com
Another compound, a potent MET kinase inhibitor designated GNE-A, which contains a fluoropiperidine moiety, underwent extensive preclinical pharmacokinetic assessment. nih.gov Plasma clearance was low in mice and dogs and moderate in rats and monkeys. The volume of distribution ranged from 2.1 to 9.0 L/kg across species. Oral bioavailability was variable, ranging from 11.2% in rats to 88.0% in mice. Plasma protein binding was high (96.7-99.0%), and the compound did not preferentially distribute into red blood cells. nih.gov
Table 6: Preclinical Pharmacokinetic Parameters of Selected Piperidine Analogs
| Compound | Species | Oral Bioavailability (%) | Plasma Clearance | Volume of Distribution (L/kg) | Key Findings | Reference |
| BF2.649 | Mouse | 84 | Not specified | Not specified | High oral bioavailability and CNS activity. | nih.gov |
| Vacquinol-1 (isomers) | Mouse | High | Not specified | Not specified | Slow oral absorption, rapid brain distribution, long half-life. | recipharm.com |
| GNE-A | Mouse, Rat, Dog, Monkey | 88.0 (Mouse), 11.2 (Rat), 55.8 (Dog), 72.4 (Monkey) | 15.8 (Mouse), 36.6 (Rat), 2.44 (Dog), 13.9 (Monkey) (mL/min/kg) | 9.0 (Mouse), 2.1 (Rat), 6.4 (Dog), 2.1 (Monkey) | Variable bioavailability across species; high plasma protein binding. | nih.gov |
In Vitro Microsomal Stability and Biotransformation
The in vitro metabolic stability of a compound, typically assessed using liver microsomes, is a critical parameter in early drug discovery. It provides an indication of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which in turn influences its half-life and oral bioavailability. For compounds containing a piperidine ring, metabolism often occurs at several positions.
The biotransformation of piperidine-containing molecules can involve several pathways, including N-dealkylation, ring hydroxylation, and oxidation of the piperidine ring. For instance, studies on other piperidine derivatives have shown that the site and extent of metabolism can be influenced by the nature and position of substituents on both the piperidine and aromatic rings.
In the case of compounds with a chlorophenyl group, aromatic hydroxylation is a common metabolic pathway. The position of the chlorine atom can direct the hydroxylation to specific carbons on the phenyl ring. For example, studies on 1-(3-chlorophenyl)piperazine (mCPP), a structurally related piperazine derivative, revealed that it is extensively metabolized, primarily through hydroxylation of the aromatic ring.
The biotransformation of alicyclic amines like piperidine can also lead to the formation of various metabolites through reactions such as N-oxidation and ring opening. The specific CYP enzymes involved, most commonly from the CYP2D6 and CYP3A4 families, play a significant role in the metabolic clearance of such compounds.
Table 1: Potential In Vitro Metabolic Pathways for Piperidine-Containing Compounds
| Metabolic Pathway | Description | Potential Metabolites |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the chlorophenyl ring. | Hydroxy-chlorophenyl-methyl-piperidine isomers |
| Piperidine Ring Hydroxylation | Addition of a hydroxyl group to the piperidine ring. | Chlorophenyl-methyl-hydroxypiperidine isomers |
| N-Dealkylation | Cleavage of the bond between the nitrogen and the benzyl group. | 3-Chlorobenzyl alcohol and piperidine |
| N-Oxidation | Oxidation of the nitrogen atom in the piperidine ring. | N-oxide derivatives |
In Vivo Animal Disposition and Excretion Studies
Preclinical in vivo studies in animal models such as rats, mice, and dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While no specific data exists for this compound, general patterns observed for similar compounds can be informative.
Following administration, piperidine-containing compounds are often well-absorbed and distribute into various tissues. The physicochemical properties of the molecule, such as its lipophilicity and pKa, will govern its volume of distribution. For example, a study on a complex quinoline methanol derivative containing a piperidine moiety showed rapid distribution to the brain. recipharm.com
Excretion of piperidine-containing compounds and their metabolites typically occurs via both renal and fecal routes. The extent to which the parent compound is excreted unchanged versus as metabolites is dependent on its metabolic stability. For instance, in a study of a different piperidine-containing compound, less than 2% of the dose was recovered as the unchanged drug in excreta, indicating extensive metabolism. nih.gov The majority of the dose was excreted in the feces. nih.gov
Table 2: General Disposition and Excretion Characteristics of Analogs
| Parameter | General Observation for Piperidine Analogs |
| Absorption | Generally well-absorbed orally. |
| Distribution | Can be widely distributed, with potential for CNS penetration. |
| Metabolism | Often extensively metabolized in the liver. |
| Excretion | Primarily through feces and urine as metabolites. |
Identification of Metabolites in Preclinical Models
The identification of metabolites in preclinical species is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites. This is typically achieved by analyzing plasma, urine, and feces samples using techniques like liquid chromatography-mass spectrometry (LC-MS).
For a compound like this compound, several potential metabolites can be predicted based on the metabolism of analogous structures. As mentioned, aromatic hydroxylation of the chlorophenyl ring is a likely pathway. Additionally, hydroxylation at various positions on the piperidine ring is also a common metabolic route for piperidine-containing drugs.
In studies of 1-(3-chlorophenyl)piperazine, identified metabolites included isomers of hydroxy-mCPP, indicating aromatic hydroxylation, as well as products of piperazine ring degradation such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. nih.gov These findings suggest that both the aromatic and the heterocyclic rings are susceptible to metabolic attack. The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate before excretion. nih.gov
Table 3: Predicted Metabolites of this compound Based on Analogs
| Metabolite Type | Predicted Structure | Metabolic Reaction |
| Phase I Metabolite | Hydroxylated chlorophenyl derivative | Aromatic hydroxylation |
| Phase I Metabolite | Hydroxylated piperidine derivative | Aliphatic hydroxylation |
| Phase I Metabolite | N-oxide derivative | N-oxidation |
| Phase II Metabolite | Glucuronide or sulfate conjugate | Conjugation of hydroxylated metabolites |
Medicinal Chemistry and Drug Discovery Perspectives for the 2 3 Chlorophenyl Methyl Piperidine Scaffold
Scaffold-Based Drug Design and Lead Optimization Strategies
The 2-[(3-chlorophenyl)methyl]piperidine core serves as a versatile scaffold in drug design, a process that focuses on a central molecular framework to develop a series of compounds with desired biological activities. The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals due to its ability to influence physicochemical properties such as solubility and lipophilicity, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The presence of the basic nitrogen atom allows for salt formation, which can enhance aqueous solubility and improve oral bioavailability. nih.gov
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov For the this compound scaffold, several strategies can be employed. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure affect biological activity. Key areas for modification on this scaffold include:
The Piperidine Nitrogen: The nitrogen atom can be alkylated, acylated, or incorporated into various functional groups to modulate basicity and introduce new interactions with the target protein.
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The 3-chloro substituent on the provided scaffold is an electron-withdrawing group that can influence the electronic properties of the ring and participate in specific halogen bonding or hydrophobic interactions within a protein's binding pocket. Further modifications, such as adding other substituents or changing the position of the chlorine atom, can be explored to optimize binding affinity.
The Piperidine Ring: The piperidine ring itself can be substituted to alter its conformation and introduce new stereocenters, which can be crucial for chiral recognition by the target. news-medical.net
The benzyl (B1604629) group of the scaffold is particularly important for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active sites of target proteins. Computational methods like molecular docking and molecular dynamics simulations can provide valuable insights into how analogs of this scaffold might bind to a target and help rationalize SAR data. nih.gov For instance, in the design of inhibitors for enzymes like cholinesterases, the benzylpiperidine core can position the phenyl ring for optimal interaction with key residues in the enzyme's active site. nih.gov
Synthesis and Evaluation of Structural Analogs and Derivatives for Enhanced Bioactivity
The synthesis of structural analogs of this compound is essential for exploring its therapeutic potential. A common synthetic route to this scaffold involves the hydrogenation of the corresponding substituted pyridine, 2-(3-chlorobenzyl)pyridine. More recent and modular synthetic strategies, such as biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling, offer more efficient ways to create complex piperidine derivatives. news-medical.net General synthetic schemes allow for the modification of the piperidine ring and the introduction of various substituents. nih.govresearchgate.net
The biological activity of piperidine derivatives is diverse, with reported activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects. ajchem-a.com For the 2-benzylpiperidine (B184556) family, stimulant properties and activity as monoamine reuptake inhibitors have been noted. wikipedia.org The parent compound, 2-benzylpiperidine, is a relatively weak dopamine (B1211576) reuptake inhibitor. However, the introduction of halo substituents on the phenyl ring has been shown to significantly increase potency. wikipedia.org
Structure-activity relationship studies on related N-benzylpiperidine derivatives designed as multi-target inhibitors for Alzheimer's disease have shown that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The data from these studies can serve as a guide for the evaluation of this compound analogs.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Analog 4a | 2.08 ± 0.16 | 7.41 ± 0.44 |
Similarly, substituted 4-benzylpiperidine (B145979) derivatives have been identified as high-affinity ligands for sigma (σ) receptors, with a preference for the σ₁ subtype. acs.org This suggests that the this compound scaffold could also be explored for its potential as a modulator of sigma receptors, which are implicated in a variety of neurological disorders.
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) |
|---|---|---|
| Lead Compound 6 | 0.4 | 3.3 |
Strategies for Prodrug Design and Delivery Enhancement
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. irjmets.com This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.gov For a molecule like this compound, which has a secondary amine, several prodrug strategies could be employed.
One common approach is to create a phosphate (B84403) prodrug. google.com Attaching a phosphate group, often as a methyl dihydrogen phosphate, can dramatically increase the aqueous solubility of a compound. google.commdpi.com This is particularly useful for drugs intended for intravenous administration or for improving dissolution rates for oral absorption. These phosphate prodrugs are typically cleaved by alkaline phosphatases in the body to release the active parent drug. mdpi.com
Another strategy involves the formation of carbamates or amides at the piperidine nitrogen. These derivatives can be designed to be stable at certain pH values and then hydrolyzed in vivo to release the active amine. This approach can also be used to modulate the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes like the blood-brain barrier. irjmets.com
The selection of the appropriate promoiety (the chemical group attached to the active drug) is crucial and depends on the specific properties that need to be improved. The goal is to create a prodrug that is efficiently converted to the active drug at the desired site of action, while minimizing exposure of the prodrug itself to non-target tissues. irjmets.comnih.gov
Future Research Directions and Explorations of Therapeutic Potential (Preclinical Focus)
Based on the known activities of structurally related compounds, the this compound scaffold warrants further preclinical investigation across several therapeutic areas.
A primary avenue for future research would be to synthesize and screen a library of analogs for their activity as monoamine transporter inhibitors. Given that halogenated 2-benzylpiperidines show increased potency, a systematic exploration of different halogen substitutions (F, Br, I) at various positions on the phenyl ring could lead to the discovery of potent and selective inhibitors of the dopamine, norepinephrine, or serotonin (B10506) transporters. wikipedia.org Such compounds could have potential as treatments for depression, ADHD, or other neuropsychiatric disorders.
Another promising direction is the investigation of these compounds as sigma receptor modulators. The high affinity of related benzylpiperidines for σ₁ receptors suggests that analogs of this compound could be developed as potential therapeutics for neuropathic pain, neurodegenerative diseases, or psychiatric conditions. acs.org
Furthermore, building on the findings for N-benzylpiperidine derivatives as cholinesterase inhibitors, analogs of the this compound scaffold should be evaluated for their potential to treat Alzheimer's disease. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for related structures have suggested good oral bioavailability and blood-brain barrier penetration, which are desirable properties for centrally acting drugs. nih.gov
Preclinical development would involve in vitro assays to determine potency and selectivity against a panel of relevant targets, followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and preliminary safety. The ultimate goal would be to identify a lead candidate with a promising therapeutic profile for further development.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(3-Chlorophenyl)methyl]piperidine, and what reaction conditions optimize yield?
Methodological Answer: A common synthetic route involves nucleophilic substitution between piperidine and 3-chlorobenzyl chloride under basic conditions. Key steps include:
- Reaction Setup : Use sodium hydroxide (NaOH) as a base in dichloromethane (DCM) to deprotonate piperidine, enhancing its nucleophilicity .
- Purification : Post-reaction, wash the mixture with water to remove unreacted reagents, followed by drying over anhydrous sodium sulfate. Column chromatography or recrystallization can isolate the product with >95% purity .
- Yield Optimization : Elevated temperatures (50–60°C) and a 1:1.2 molar ratio of piperidine to 3-chlorobenzyl chloride improve yields (typically 70–85%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Emergency Response : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or moisture to prevent degradation .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Quantify purity (>99%) using a C18 column with a methanol-water mobile phase .
- NMR Spectroscopy : Confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine backbone (δ 2.5–3.0 ppm for N-methyl protons) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₆ClN: 209.1) .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring or chlorophenyl group influence biological activity?
Methodological Answer:
- Case Study : Replacing the 3-chlorophenyl group with a 4-methylphenyl moiety (as in 3-[(4-Methylphenyl)methyl]piperidine) reduces opioid receptor affinity but enhances metabolic stability .
- Methodology :
- Docking Studies : Use software like AutoDock to predict binding interactions with target receptors (e.g., σ-opioid receptors) .
- SAR Analysis : Synthesize analogs with substituents at different positions (e.g., 2-fluoro, 4-nitro) and compare IC₅₀ values in receptor-binding assays .
Q. What advanced techniques are employed for conformational and crystal structure analysis of piperidine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to identify chair/boat conformations of the piperidine ring and dihedral angles between the chlorophenyl group and the ring .
- Dynamic NMR : Monitor ring-flipping kinetics in solution by variable-temperature ¹H NMR (e.g., coalescence temperature for chair-chair interconversion) .
- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate conformational stability .
Q. How can enantiomeric resolution be achieved if chiral centers are introduced during synthesis?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution via UV detection at 254 nm .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps to induce stereoselectivity. For example, (S)-BINOL-derived catalysts yield enantiomeric excess (ee) >90% .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters can isolate desired enantiomers (e.g., CAL-B lipase in phosphate buffer, pH 7.0) .
Contradictions and Limitations in Current Evidence
- Synthesis Scalability : While lab-scale synthesis in DCM yields high purity, industrial scale-up may require alternative solvents (e.g., toluene) to reduce environmental impact .
- Biological Data Gaps : Limited studies directly link this compound to specific biochemical pathways; most data are extrapolated from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
